Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride
Overview
Description
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride is a chemical compound used in scientific research. It offers potential applications in various fields due to its unique properties and structure. The empirical formula of this compound is C4H10ClNO3S .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. For this compound, the molecular weight is 187.65 . The SMILES string representation of the molecule isO=S(CC1NO)(CC1)=O.[H]Cl
. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its appearance, solubility, melting point, boiling point, and reactivity. For this compound, it is known to be a solid .Scientific Research Applications
Synthetic Chemistry Applications
Tetrahydro-3-thiophenethylamine 1,1-dioxide hydrochloride serves as a precursor or intermediate in the synthesis of structurally diverse chemical libraries. For example, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was utilized in alkylation and ring closure reactions to generate a variety of compounds including dithiocarbamates, thioethers, and several heterocyclic derivatives (G. Roman, 2013). This demonstrates the compound's versatility in contributing to the development of new synthetic routes and molecular architectures.
Material Science and Photoluminescence
In material science, particularly in the development of photoluminescent materials, this compound derivatives have shown promise. A study focusing on the synthesis and optical properties of tetraceno[2,3-b]thiophenes and pentacenes, which exhibit higher photoxidative stability and systematic red-shifts in absorption and emission due to specific substitutions, illustrates the potential of thiophene derivatives in optoelectronic applications (S. Palayangoda et al., 2007).
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-3-1-6-2-4-10(8,9)5-6;/h6H,1-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBVUZIZESHHIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936133 | |
Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-47-0 | |
Record name | 3-Thiophenethylamine, tetrahydro-, 1,1-dioxide, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00936133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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